

The Metabolic Journey of Repaglinide: A Technical Guide for Drug Development

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Introduction

Repaglinide, a short-acting insulin secretagogue of the meglitinide class, is an oral antihyperglycemic agent utilized in the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its rapid absorption and extensive hepatic metabolism, which governs its pharmacokinetic and pharmacodynamic profile. A thorough understanding of the metabolic pathways of Repaglinide is paramount for drug development professionals to anticipate potential drug-drug interactions, understand inter-individual variability in patient response, and design safer and more effective therapeutic strategies. This technical guide provides a comprehensive overview of the metabolism of Repaglinide, detailing the enzymatic pathways, pharmacokinetic parameters, and the experimental methodologies used to elucidate its metabolic fate.

Metabolic Pathways and Key Metabolites

Repaglinide undergoes extensive metabolism in the liver, with less than 2% of the parent drug being excreted unchanged. The primary metabolic routes are oxidative biotransformation mediated by the cytochrome P450 (CYP) enzyme system and direct conjugation with glucuronic acid.[1][2]

The main metabolites of Repaglinide are:

M1 (Aromatic Amine): Formed through oxidative metabolism.[2]



- M2 (Oxidized Dicarboxylic Acid): A major metabolite resulting from the oxidation of the piperidine ring.[2][3]
- M4 (Hydroxylated Metabolite): Generated by hydroxylation on the piperidine ring.[2]
- M7 (Acyl Glucuronide): The product of direct glucuronidation of the carboxylic acid group of Repaglinide.[3]

Notably, none of these major metabolites exhibit clinically relevant hypoglycemic activity.[1][2] The primary route of excretion for these metabolites is via the bile into the feces, with a smaller portion eliminated in the urine.[2][3]

Key Enzymes in Repaglinide Metabolism

The biotransformation of Repaglinide is a multi-enzyme process, with significant contributions from both Phase I and Phase II enzymes.

Cytochrome P450 Enzymes

- CYP2C8 and CYP3A4 are the principal CYP isoenzymes responsible for the oxidative metabolism of Repaglinide.[1][4][5]
 - CYP2C8 is primarily involved in the formation of the M4 metabolite through hydroxylation
 of the piperidine ring.[2][6] The formation of another minor metabolite, M0-OH
 (hydroxylation on the isopropyl moiety), is also predominantly mediated by CYP2C8.[7]
 - CYP3A4 is the major enzyme catalyzing the formation of the M1 and M2 metabolites.[2][5]
 It is also involved in the formation of another minor metabolite, M5.[7]
- At therapeutic concentrations, CYP2C8 and CYP3A4 contribute almost equally to the overall metabolism of Repaglinide.[8]

UDP-Glucuronosyltransferases (UGTs)

• UGT1A1 has been identified as a key enzyme responsible for the direct glucuronidation of Repaglinide to its acyl glucuronide metabolite (M7).[9] This represents a significant pathway in the overall clearance of the drug.



Aldehyde Dehydrogenase (ALDH)

• Recent studies have indicated the involvement of aldehyde dehydrogenase in the formation of the M2 metabolite.[8][10] This finding highlights the complexity of Repaglinide's metabolic pathway, involving both microsomal and cytosolic enzymes.

Quantitative Data on Repaglinide Metabolism

A clear understanding of the quantitative aspects of Repaglinide metabolism is crucial for predictive modeling and clinical trial design. The following tables summarize key pharmacokinetic and in vitro metabolism data.

Pharmacokinetic Parameters of Repaglinide in Humans

| Parameter | Value | Reference(s) |
|---|----------------------|--------------|
| Absolute Bioavailability | 56 ± 9% | [3][11] |
| Time to Peak Plasma Concentration (Tmax) | Within 1 hour | [3] |
| Elimination Half-life (t½) | Approximately 1 hour | [3][12] |
| Volume of Distribution at Steady State (Vss) | 31 ± 12 L | [2][11] |
| Total Body Clearance (CL) | 38 ± 16 L/hr | [2][11] |
| Plasma Protein Binding | > 98% | [3] |

In Vitro Metabolism and Inhibition Data



| Parameter | Enzyme | Value | Substrate/In hibitor | In Vitro System | Reference(s |
|-------------------------|---------------------------|------------------------------|-------------------------|---------------------------|-------------|
| IC50 | Repaglinide Metabolism | 13.7 μΜ | Rifampicin | Human Liver Microsomes | [6][8] |
| IC50 | Repaglinide Metabolism | 37.7 μΜ | Bezafibrate | Human Liver Microsomes | [6][8] |
| IC50 | Repaglinide Metabolism | 111 μΜ | Gemfibrozil | Human Liver Microsomes | [6][8] |
| IC50 | Repaglinide Metabolism | 164 μΜ | Fenofibrate | Human Liver Microsomes | [6][8] |
| Ki | CYP2C8 | 9.7 μΜ | Bezafibrate | Human Liver Microsomes | [6][8] |
| Ki | CYP2C8 | 30.2 μΜ | Rifampicin | Human Liver Microsomes | [6][8] |
| Ki | CYP2C8 | 30.4 μΜ | Gemfibrozil | Human Liver Microsomes | [6][8] |
| Ki | CYP2C8 | 92.6 μΜ | Fenofibrate | Human Liver Microsomes | [6][8] |
| Ki | CYP3A4 | 18.5 μΜ | Rifampicin | Human Liver Microsomes | [6][8] |
| Rate of M1 Formation | CYP3A4 | 1.6 pmol/min/pm ol CYP | Repaglinide | Recombinant CYP3A4 | [7] |
| Rate of M1 Formation | CYP2C8 | 0.4 pmol/min/pm ol CYP | Repaglinide | Recombinant CYP2C8 | [7] |
| Rate of M4 Formation | CYP2C8 | 2.5 pmol/min/pm ol CYP | Repaglinide | Recombinant CYP2C8 | [13] |



Rate of M4
Formation

CYP3A4

CYP3A4

pmol/min/pm Repaglinide
ol CYP

Recombinant
CYP3A4

CYP3A4

[13]

Experimental Protocols for Studying Repaglinide Metabolism

The elucidation of Repaglinide's metabolic pathways has been achieved through a combination of in vitro and in vivo studies. Below are detailed methodologies for key in vitro experiments.

In Vitro Metabolism in Human Liver Microsomes (HLM)

This assay is fundamental for identifying the primary metabolites and the CYP enzymes involved.

Materials:

- Pooled Human Liver Microsomes (HLM)
- Repaglinide
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile or other suitable organic solvent for quenching the reaction
- LC-MS/MS system for analysis

Procedure:

 Preparation: Thaw HLM on ice. Prepare a stock solution of Repaglinide in a suitable solvent (e.g., methanol or DMSO), ensuring the final solvent concentration in the incubation is minimal (<1%). Prepare the NADPH regenerating system in buffer.



- Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, HLM (typically 0.1-1.0 mg/mL protein concentration), and the Repaglinide solution. Pre-incubate the mixture at 37°C for 5-10 minutes.
- Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
- Incubation: Incubate the mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
- Termination of Reaction: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile). This also serves to precipitate the microsomal proteins.
- Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.
- Analysis: Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated LC-MS/MS method.[14][15]

Recombinant CYP Enzyme Phenotyping

This experiment helps to pinpoint the specific CYP isoforms responsible for the formation of each metabolite.

Materials:

- Recombinant human CYP enzymes (e.g., CYP2C8, CYP3A4) expressed in a suitable system (e.g., insect cells)
- Repaglinide
- NADPH
- Appropriate buffer system
- LC-MS/MS system

Procedure:



- Incubation Setup: For each CYP isoform to be tested, prepare an incubation mixture containing the recombinant enzyme, buffer, and Repaglinide.
- Reaction Initiation and Incubation: Initiate the reaction by adding NADPH and incubate at 37°C.
- Reaction Termination and Sample Processing: Follow the same termination and processing steps as described for the HLM assay.
- Analysis: Analyze the samples by LC-MS/MS to identify and quantify the metabolites formed by each specific CYP isoform.[7][13]

Hepatocyte Metabolism Assay

This model provides a more complete picture of metabolism, including both Phase I and Phase II enzymatic activities, as well as the influence of drug transporters.

Materials:

- Cryopreserved or fresh human hepatocytes
- Hepatocyte culture medium (e.g., Williams' Medium E)
- Repaglinide
- Appropriate labware for cell culture (e.g., collagen-coated plates)
- LC-MS/MS system

Procedure:

- Cell Plating: Thaw and plate the hepatocytes according to the supplier's instructions and allow them to attach and form a monolayer.
- Dosing: Remove the plating medium and add fresh, pre-warmed medium containing the desired concentration of Repaglinide.
- Incubation: Incubate the cells at 37°C in a humidified incubator for a defined time course.

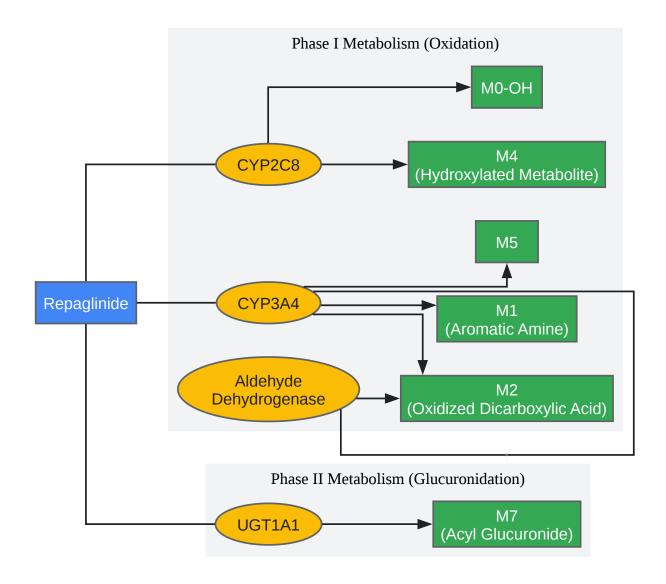


- Sample Collection: At each time point, collect both the cells and the incubation medium.
- Sample Processing: Process the cell and medium samples to extract the drug and its metabolites.
- Analysis: Analyze the extracts using LC-MS/MS to determine the rate of parent drug depletion and metabolite formation.

Visualizing Repaglinide Metabolism

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a typical experimental workflow.

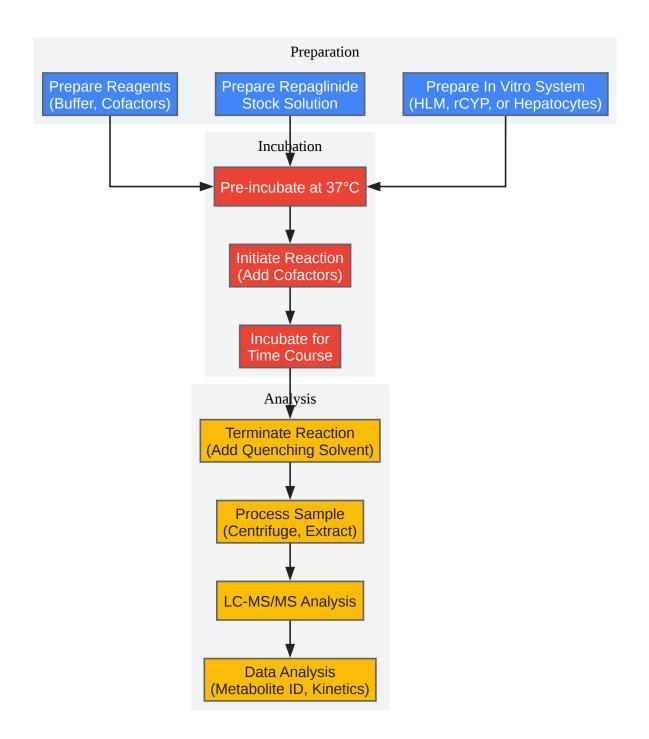




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Repaglinide Metabolic Pathways





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In Vitro Metabolism Experimental Workflow



Conclusion

The metabolism of Repaglinide is a complex interplay of multiple enzymatic pathways, with CYP2C8, CYP3A4, and UGT1A1 playing pivotal roles. The extensive biotransformation of Repaglinide to inactive metabolites underscores the importance of hepatic function in its clearance and the potential for significant drug-drug interactions with inhibitors or inducers of these enzymes. For researchers and drug development professionals, a deep understanding of these metabolic pathways, supported by robust in vitro and in vivo experimental data, is essential for the continued development of safe and effective therapies for type 2 diabetes. This guide provides a foundational resource for these endeavors, summarizing the current knowledge and providing practical methodologies for further investigation.

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References

- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific -CN [thermofisher.cn]
- 2. Prandin (Repaglinide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. oyc.co.jp [oyc.co.jp]
- 5. ClinPGx [clinpgx.org]
- 6. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism - PMC [pmc.ncbi.nlm.nih.gov]







- 10. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Clinical pharmacokinetics and pharmacodynamics of repaglinide PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitation of repaglinide and metabolites in mouse whole-body thin tissue sections using droplet-based liquid microjunction surface sampling-high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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